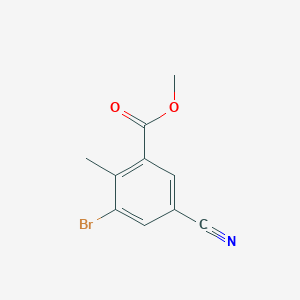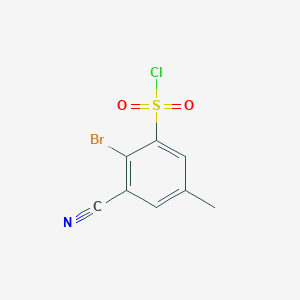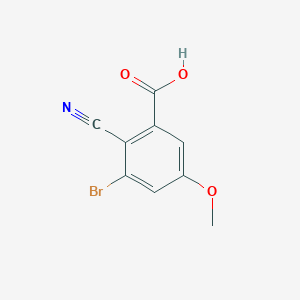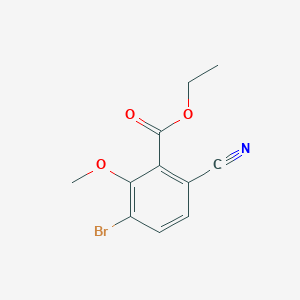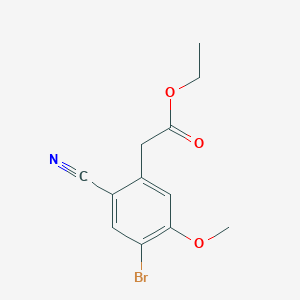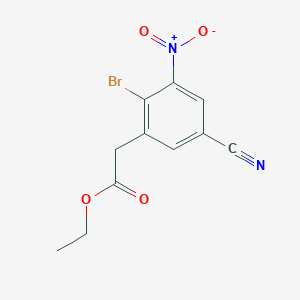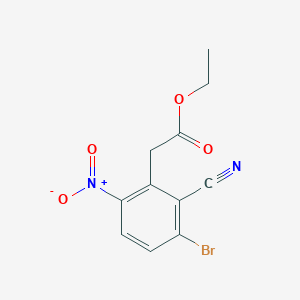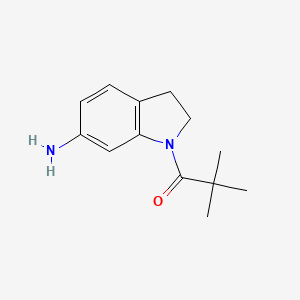
1-(2,2-Dimethylpropanoyl)indolin-6-amine
Übersicht
Beschreibung
1-(2,2-Dimethylpropanoyl)indolin-6-amine, also known as DMPAI, is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of indole, a heterocyclic aromatic compound found in many natural products, and has a unique structure that has enabled it to be used in a variety of synthetic applications. DMPAI is known for its ability to form strong covalent bonds with other molecules and has been used in the synthesis of a variety of compounds. It has also been used in the development of several drugs and in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-(2,2-Dimethylpropanoyl)indolin-6-amine: is a valuable compound in medicinal chemistry due to its indole core structure, which is a common motif in many pharmacologically active molecules. Its potential to act as a building block for the synthesis of various therapeutic agents is significant. For instance, derivatives of this compound could be designed to interact with biological targets such as enzymes or receptors, leading to the development of new drugs with antiviral, anti-inflammatory, or anticancer properties .
Agriculture
In the agricultural sector, 1-(2,2-Dimethylpropanoyl)indolin-6-amine could be explored for its role in plant growth and protection. The indole moiety is structurally similar to natural plant hormones like auxins, which regulate plant growth. Synthetic analogs could be developed to enhance crop yield, control plant diseases, or act as herbicides or pesticides, contributing to sustainable agriculture practices .
Material Science
The application of 1-(2,2-Dimethylpropanoyl)indolin-6-amine in material science could involve the development of novel organic materials. Its molecular structure allows for the potential creation of polymers or small molecule organic semiconductors. These materials could be used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, or as components in electronic devices .
Environmental Science
Environmental science could benefit from the use of 1-(2,2-Dimethylpropanoyl)indolin-6-amine in the synthesis of sensors or indicators for environmental monitoring. The compound’s reactivity with various environmental pollutants could be harnessed to detect harmful substances in water, air, or soil, aiding in pollution control and environmental remediation efforts .
Biochemistry
In biochemistry, 1-(2,2-Dimethylpropanoyl)indolin-6-amine can serve as a precursor for the synthesis of biomolecules or as a probe in enzymatic studies. Its ability to mimic certain biological compounds could be useful in understanding biochemical pathways, studying protein-ligand interactions, or in the design of enzyme inhibitors .
Pharmacology
Pharmacologically, 1-(2,2-Dimethylpropanoyl)indolin-6-amine could be utilized in drug discovery and development. Its indole ring system is a key feature in many drugs, and modifications to this core structure can lead to the discovery of new pharmacological properties. It could be used to create compounds with potential therapeutic effects for various diseases .
Analytical Chemistry
In analytical chemistry, 1-(2,2-Dimethylpropanoyl)indolin-6-amine might be used as a standard or reference compound in chromatography or spectrometry. Its well-defined structure and properties make it suitable for calibrating instruments or as a comparison standard in the analysis of complex mixtures .
Chemical Engineering
Lastly, in chemical engineering, 1-(2,2-Dimethylpropanoyl)indolin-6-amine could be involved in process optimization studies. Its synthesis and purification processes can be analyzed and improved for industrial-scale production, which is crucial for its application in any of the aforementioned fields .
Eigenschaften
IUPAC Name |
1-(6-amino-2,3-dihydroindol-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-13(2,3)12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEVETWNWHUFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylpropanoyl)indolin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



